molecular formula C14H14Cl3Cl3O6P B1672934 Haloxon CAS No. 321-55-1

Haloxon

Cat. No. B1672934
CAS RN: 321-55-1
M. Wt: 415.6 g/mol
InChI Key: KULDXINYXFTXMO-UHFFFAOYSA-N
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Description

Haloxon is an anthelminthic agent used in veterinary medicine to treat infection in cattle . Its systematic name is Bis (2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate .


Molecular Structure Analysis

The crystal structure of Haloxon has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques . Haloxon crystallizes in space group P21/n with a = 19.60382(6), b = 10.05473(3), c = 8.73591(2) Å, β = 92.6617(2)°, V = 1720.088(11) Å3, and Z = 4 .

Scientific Research Applications

Halogen Bond

Research on the halogen bond has shown its significant role in various fields including material sciences, biomolecular recognition, and drug design. Halogen bonding occurs when there is an attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another or the same molecular entity. This concept has been demonstrated to offer specific advantages in design across different disciplines (Cavallo et al., 2016).

Crystal Structure of Haloxon

A study has solved and refined the crystal structure of Haloxon using synchrotron X-ray powder diffraction data, optimized using density functional theory techniques. This research provides insights into the molecular arrangement of Haloxon, noting the absence of traditional hydrogen bonds but the presence of several C–H⋯O and C–H⋯Cl hydrogen bonds contributing to the crystal energy (Kaduk et al., 2022).

Chemical Insights into Antibacterial N-Halamines

N-Halamines, as a significant subcategory of halogen antibacterial agents, have drawn research interest for their chemistry and practical applications. These agents have been shown to be effective against a broad spectrum of microorganisms, with advantages including long-term stability, high structural durability, and the regenerability of their functional groups. This review provides a comprehensive survey of the advances in understanding antibacterial N-halamines and suggests potential future applications (Dong et al., 2017).

Unique Role of Halogen Substituents in Agrochemicals

Halogen chemistry has been instrumental in the development of modern agrochemicals, optimizing efficacy, environmental safety, and economic viability. The research highlights the introduction of halogens into active ingredients, facilitating the synthesis of novel classes of chemical compounds with new modes of action. This study exemplifies the successful utilization of halogens in agrochemical design (Jeschke, 2010).

Halogen-Mediated Conversion of Hydrocarbons

Halogen chemistry is central to the industrial manufacture of chemicals, pharmaceuticals, and polymers. It involves reactions of halogens or halides with hydrocarbons, leading to intermediate compounds that are converted to valuable commodities. This review discusses the fundamental and applied relevance of halogen chemistry in the production of polymers and the activation of light hydrocarbons, emphasizing catalyst, reactor, and process design (Lin et al., 2017).

Safety And Hazards

In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), Hydrogen chloride gas, and Phosphorus oxides . It is harmful if swallowed .

properties

IUPAC Name

bis(2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl3O6P/c1-9-11-3-2-10(8-12(11)22-14(18)13(9)17)23-24(19,20-6-4-15)21-7-5-16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULDXINYXFTXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046221
Record name Haloxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloxon

CAS RN

321-55-1
Record name Haloxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxon [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11419
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Record name Haloxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Haloxon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HALOXON
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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